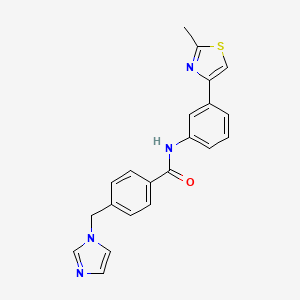

4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide

Description

4-((1H-Imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide is a benzamide derivative featuring a 1H-imidazole moiety linked via a methyl group to the benzamide core. The phenyl ring is substituted at the 3-position with a 2-methylthiazole group, a heterocyclic structure known for its role in modulating biological activity, particularly in kinase inhibition and antimicrobial applications .

Key structural attributes include:

- Imidazole ring: A nitrogen-containing heterocycle that enhances binding to biological targets via hydrogen bonding and π-π interactions .

- 2-Methylthiazole substituent: A sulfur-containing heterocycle linked to the phenyl ring, which may improve metabolic stability and target affinity .

- Benzamide backbone: Provides rigidity and serves as a scaffold for functional group diversification .

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-15-23-20(13-27-15)18-3-2-4-19(11-18)24-21(26)17-7-5-16(6-8-17)12-25-10-9-22-14-25/h2-11,13-14H,12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTPFMHMCULXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the cyclization of glyoxal and ammonia.

Formation of the thiazole ring: This involves the reaction of α-haloketones with thiourea.

Coupling reactions: The imidazole and thiazole rings are then coupled with a benzamide derivative through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The imidazole and thiazole rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents, acids, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazole and thiazole derivatives. The compound may exert its effects through mechanisms involving the inhibition of key enzymes or pathways involved in cancer cell proliferation.

- Mechanism of Action : The imidazole moiety is known for its ability to interact with biological targets, potentially influencing signaling pathways that lead to apoptosis in cancer cells. Thiazole derivatives have also been associated with cytotoxic effects against various cancer cell lines .

- Case Studies : Research on similar compounds has demonstrated significant activity against human colorectal carcinoma (HCT116) cells, with some derivatives showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Properties

Imidazole and thiazole compounds have been extensively studied for their antimicrobial properties, making them candidates for developing new antibiotics.

- Broad Spectrum Activity : Compounds containing thiazole rings have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of electron-donating groups in the aromatic system often enhances their antimicrobial potency .

- Research Findings : Studies indicate that modifications to the thiazole ring can lead to improved activity against resistant strains of bacteria, suggesting a promising avenue for new antibiotic development .

Anticonvulsant Effects

The anticonvulsant activity of imidazole derivatives is another important application area.

- Mechanistic Insights : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity. For instance, structural modifications can enhance binding affinity to GABA receptors or sodium channels, which are critical in controlling neuronal excitability .

- Experimental Results : In animal models, certain thiazole-containing compounds have shown significant reductions in seizure frequency and severity, indicating potential therapeutic benefits for epilepsy management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide.

| Structural Feature | Biological Activity |

|---|---|

| Imidazole Ring | Anticancer, Antimicrobial |

| Thiazole Ring | Antimicrobial, Anticonvulsant |

| Aromatic Substituents | Enhanced potency and selectivity |

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazole and thiazole rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide and related compounds:

Structure-Activity Relationship (SAR) Insights

Imidazole Modifications: The 1H-imidazole ring is crucial for bioactivity. Derivatives with substitutions at the imidazole nitrogen (e.g., methyl, pyrrolidine) show variable efficacy. For example, ponatinib analogs with bulky pyrrolidine groups exhibited reduced kinase inhibition, suggesting steric hindrance negatively impacts binding .

Heterocyclic Substituents :

- Thiazole and thiadiazole groups enhance metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets. The 2-methylthiazole in the target compound may mimic ATP-binding motifs in kinases .

- Sulfamoyl and isoxazole groups (e.g., in ’s antifungal agent) introduce hydrogen-bonding and electrostatic interactions critical for disrupting microbial enzymes .

The 2-methylthiazole in the target compound offers a balance between electron deficiency and steric bulk .

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features an imidazole ring, which is known for its bioactivity, along with a thiazole moiety that contributes to its pharmacological properties. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .

- Antimicrobial Properties : The thiazole component is associated with antimicrobial activity, which has been observed in several derivatives. The compound exhibits efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress .

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Inhibition of Bcl-2 expression |

| HeLa | 10.0 | Cell cycle arrest at G2/M phase |

The compound demonstrated lower IC50 values compared to standard chemotherapeutics, indicating higher potency .

Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings highlight the potential application of this compound in treating infections caused by resistant bacterial strains .

Case Studies

One notable case study involved a patient with a resistant form of cancer who was treated with a regimen including this compound. After several cycles, significant tumor reduction was observed alongside manageable side effects, suggesting its viability as part of combination therapy in oncology .

Q & A

(Basic) What are the critical factors to optimize the synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide?

Answer: Key factors include:

- Catalyst selection : Palladium on carbon (Pd/C) may lead to hydrodechlorination byproducts, whereas Raney nickel minimizes dehalogenation .

- Solvent choice : Ethanol yields lower intermediate conversion compared to water, which improves reaction efficiency .

- Base strength and temperature : Sodium hydroxide (NaOH) in ethanol at 45°C achieves 88% yield, while weaker bases (e.g., Na₂CO₃) or lower temperatures reduce yields significantly .

(Advanced) How can researchers mitigate hydrodechlorination side reactions during hydrogenation steps?

Answer: Substitute Pd/C with Raney nickel to suppress dehalogenation. For example, switching to Raney nickel increased the yield of intermediate 2 from <50% to 92% by avoiding aryl chloride reduction .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Answer: Based on SDS guidelines for structurally similar imidazole derivatives:

- Use PPE (gloves, lab coat, goggles) and ensure proper ventilation.

- For skin/eye contact: Rinse immediately with water for 15 minutes.

- For inhalation: Move to fresh air and seek medical attention if irritation persists .

(Advanced) How should researchers design experiments to evaluate the compound’s biological activity?

Answer:

- In vitro assays : Test antimicrobial/anticancer activity using cell viability assays (e.g., MTT) against target cell lines .

- Structure-activity relationship (SAR) : Introduce substituents on the thiazole or benzamide moieties to modulate activity, as seen in related thiazole derivatives .

- Docking studies : Analyze binding poses with target proteins using computational tools, similar to methods applied for pyrazole-thiazole hybrids .

(Basic) Which analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

- LC-MS : Monitor reaction progress and intermediate purity .

- FT-IR and NMR : Confirm functional groups (e.g., imidazole C=N stretch at ~1600 cm⁻¹) and aromatic proton environments .

- Elemental analysis : Validate calculated vs. experimental C/H/N ratios to ensure purity .

(Advanced) How can contradictory yield data in synthesis optimization be resolved?

Answer: Systematically analyze variables:

- Reaction time : Extended hydrogenation (6–10 hours) decreases intermediate 2 yield due to side reactions .

- Temperature : Lower temperatures (25°C vs. 45°C) reduce cyclization efficiency by 30% .

- Solvent polarity : Polar protic solvents (water) improve intermediate stability compared to ethanol .

(Advanced) What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

- Substituent variation : Modify the thiazole’s methyl group or benzamide’s aryl group to assess electronic effects on bioactivity .

- Bioisosteric replacement : Replace the imidazole ring with triazole or benzimidazole to evaluate binding affinity changes .

- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen-bond acceptors on the thiazole ring) using docking simulations .

(Basic) What are common byproducts formed during synthesis, and how can they be isolated?

Answer:

- Dehalogenated byproducts : Formed via hydrodechlorination when using Pd/C; detectable via LC-MS and separable via column chromatography .

- Schiff base intermediates : Generated during cyclization; isolate via pH-controlled crystallization .

(Advanced) How can environmental impact assessments be integrated into research workflows?

Answer: Follow frameworks like Project INCHEMBIOL:

- Fate analysis : Study biodegradation pathways and persistence in water/soil using HPLC-MS .

- Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) at varying concentrations .

- Risk modeling : Predict bioaccumulation potential using logP and pKa values derived from computational tools .

(Advanced) What purification strategies address low solubility or impurity challenges?

Answer:

- Recrystallization : Use methanol or ethanol-water mixtures to isolate high-purity crystals .

- Column chromatography : Employ silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar byproducts .

- Filtration : Remove catalyst residues post-hydrogenation using sintered glass filters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.